2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE 2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531851
InChI: InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3/b10-6+
SMILES: CC(C)(C)OC(=O)N1CCCC(=CC#N)C1
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE

CAS No.:

Cat. No.: VC13531851

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE -

Specification

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name tert-butyl (3E)-3-(cyanomethylidene)piperidine-1-carboxylate
Standard InChI InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3/b10-6+
Standard InChI Key SNIXSVYUUCIRRS-UXBLZVDNSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC/C(=C\C#N)/C1
SMILES CC(C)(C)OC(=O)N1CCCC(=CC#N)C1
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(=CC#N)C1

Introduction

2-(1-BOC-3-Piperidinylidene)acetonitrile is a complex organic compound featuring a piperidine ring, a tert-butyl ester group, and a cyanomethylidene substituent. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure and falls under the category of piperidine derivatives. The compound is primarily used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, and it has been investigated for its potential bioactive properties in various biological assays.

Synthesis of 2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE

The synthesis of this compound typically involves several organic reactions. One common route involves reacting an anhydrous piperidine derivative with acetonitrile in the presence of a base, followed by tert-butyloxycarbonyl (Boc) protection to yield the target compound. The specific conditions for these reactions, including temperature, solvent choice, and reaction time, are crucial for optimizing yields and selectivity.

Synthesis Steps

  • Preparation of Piperidine Derivative: The starting material is prepared by modifying piperidine to introduce necessary functional groups.

  • Reaction with Acetonitrile: The piperidine derivative is reacted with acetonitrile in the presence of a suitable base.

  • Boc Protection: The resulting intermediate is then protected with a Boc group to form the final compound.

Chemical Reactions and Applications

2-(1-BOC-3-Piperidinylidene)acetonitrile can participate in various chemical reactions typical of nitriles and amines, which are vital for modifying the compound for different applications in drug development. These reactions include nucleophilic additions, substitutions, and cyclizations.

Applications

  • Pharmaceutical Synthesis: Used as an intermediate in the synthesis of complex pharmaceutical compounds.

  • Biological Assays: Investigated for its potential bioactive properties, including interactions with biological targets such as receptors or enzymes.

Mechanism of Action

The mechanism of action for compounds like 2-(1-BOC-3-Piperidinylidene)acetonitrile often involves interactions at specific biological targets. The unique cyanomethylidene substituent is believed to enhance binding affinity and specificity, impacting its biological effects. If this compound exhibits pharmacological activity, it may interact with neurotransmitter receptors or inhibit specific enzymes involved in disease pathways.

Research Findings and Future Directions

Research continues into optimizing the synthesis and exploring new applications of 2-(1-BOC-3-Piperidinylidene)acetonitrile within fields such as medicinal chemistry and pharmaceutical development. The compound's potential biological activities and applications in drug development make it a subject of ongoing scientific interest.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator